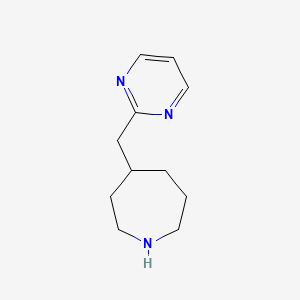
(2-((Dibenzylamino)methyl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Dibenzylamino)methyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. It is a white crystalline solid at room temperature and is widely used in organic synthesis reactions. This compound is particularly significant due to its role as a ligand in the formation of metal-organic compounds and complexes .
Preparation Methods
The synthesis of (2-((Dibenzylamino)methyl)phenyl)boronic acid typically involves the reaction of boronic acid with a substituted aniline. One common method includes reacting boronic acid with para-dimethylaniline under basic or neutral conditions to form (2-(dimethylamino)phenyl)boronic acid, which is then reacted with dibenzyl alcohol to yield the target compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
(2-((Dibenzylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It is frequently involved in substitution reactions, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2-((Dibenzylamino)methyl)phenyl)boronic acid primarily involves its ability to act as a ligand in metal-catalyzed reactions. It facilitates the formation of metal-organic complexes, which are crucial intermediates in various catalytic processes. The molecular targets and pathways involved include the coordination of the boronic acid group with metal centers, enabling efficient transmetalation and subsequent bond formation .
Comparison with Similar Compounds
(2-((Dibenzylamino)methyl)phenyl)boronic acid can be compared with other boronic acids such as phenylboronic acid and benzylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to its dibenzylamino substituent, which enhances its ability to act as a ligand in metal-catalyzed reactions . Similar compounds include:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Benzylboronic acid: Utilized in various organic synthesis applications.
Properties
Molecular Formula |
C21H22BNO2 |
|---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
[2-[(dibenzylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C21H22BNO2/c24-22(25)21-14-8-7-13-20(21)17-23(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19/h1-14,24-25H,15-17H2 |
InChI Key |
STJXGJDBICTSLA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B12335431.png)










![Furo[3,2-g]isoquinoline-2,9(7H,9aH)-dione, 9a-methyl-3-(1-oxohexyl)-6-(1E)-1-propen-1-yl-, (9aR)-](/img/structure/B12335491.png)

![8-Thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B12335510.png)
